2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane
Overview
Description
Synthesis Analysis
The synthesis of 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane derivatives has been explored through various methods. One notable approach involves the base-promoted rearrangement of oxiran-2-ylmethyl benzenesulfonates, leading to the formation of new C-O bonds and the unexpected cleavage of C-S bonds. This process is characterized by its mild conditions, high efficiency, and excellent functional group tolerance. The proposed reaction mechanism is supported by experimental results and control experiments (Shen et al., 2017).
Molecular Structure Analysis
The molecular structure of 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane and its derivatives has been characterized using various spectroscopic techniques. For example, NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) have been extensively used to confirm the structural integrity and the successful formation of the targeted compounds. These studies help in understanding the electronic and spatial configuration, which is crucial for predicting reactivity and properties (Kakanejadifard et al., 2013).
Chemical Reactions and Properties
2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane derivatives undergo various chemical reactions, including polymerization and cycloaddition. The polymerization reactions, often initiated by catalysts like AlEt3/H2O, result in the formation of higher molecular weight polymers with specific isotactic and atactic configurations. These reactions and the resulting polymers' properties are crucial for their application in material science and engineering (Feast & Matuszczak, 1989).
Physical Properties Analysis
The physical properties of 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. These properties are critical for determining their suitability in various applications, including as intermediates in organic synthesis and material science. For instance, thermal stability is a key parameter for materials intended for high-temperature applications (Kaya & Yildirim, 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, electrophiles, and radical species, define the versatility of 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane derivatives in synthetic chemistry. Their ability to undergo ring-opening reactions, form polymers, and participate in cycloaddition reactions makes them valuable tools for creating a wide range of complex molecules (Singh, 2013).
Scientific Research Applications
Electrochromic Enhancement in Polymer Films
2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane (EDOT-MO) has been used in the synthesis of electrochromic polymer films. These films exhibit significant electrochromic properties, such as high contrast ratios and fast response times, due to the introduction of hydroxymethyl or ethylene oxide groups. This application is significant in developing advanced materials with adjustable optical properties (Zhang et al., 2014).
Stability in Dental Monomers
In dental applications, compounds containing oxirane groups like 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane have been studied for their stability in aqueous systems. This research is crucial in evaluating the suitability of these compounds as matrix resins for dental composites, particularly concerning their reactivity and stability in the oral environment (Eick et al., 2006).
Organic Synthesis and Catalysis
This compound plays a role in organic synthesis, particularly in copper-catalyzed tandem reactions. Such reactions involve the ring-opening process followed by intramolecular C-O cross-coupling cyclization, showcasing the versatility of oxirane compounds in synthetic chemistry (Liu & Bao, 2010).
Allosteric Modifiers of Hemoglobin
Research has explored the use of derivatives of 2-{[4-(Hyydroxymethyl)phenoxy]methyl}oxirane as allosteric effectors of hemoglobin. This application is significant in medical research for conditions requiring modulation of oxygen supply, such as ischemia or stroke (Randad et al., 1991).
properties
IUPAC Name |
[4-(oxiran-2-ylmethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10-11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABFNGAUUSLBNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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